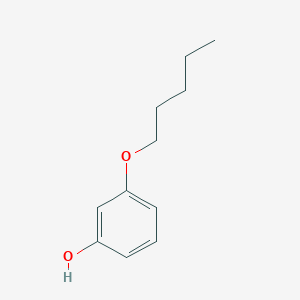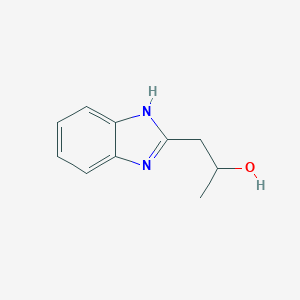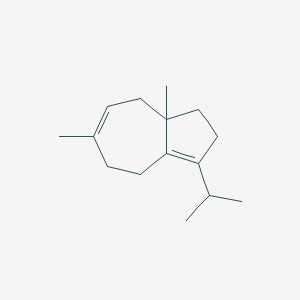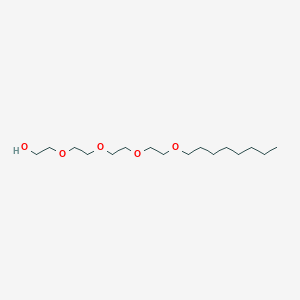
Butyl 1H-indole-3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 1H-indole-3-acetate is a synthetic compound that belongs to the class of indole derivatives. It is a potent and selective agonist of the G protein-coupled receptor GPR55. This receptor is involved in various physiological processes, including pain perception, inflammation, and cancer cell proliferation. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
Butyl 1H-indole-3-acetate acts as an agonist of the GPR55 receptor. This receptor is expressed in various tissues, including the brain, immune cells, and cancer cells. Activation of the receptor has been shown to modulate various cellular processes, including inflammation, pain perception, and cancer cell proliferation. The exact mechanism of action of the compound is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and physiological effects:
Butyl 1H-indole-3-acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. The compound has also been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Additionally, the compound has been shown to modulate various cellular processes, including cell migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl 1H-indole-3-acetate has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is commercially available. It is also highly selective for the GPR55 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on Butyl 1H-indole-3-acetate. One potential area of research is the development of more potent and selective agonists of the GPR55 receptor. This could lead to the development of more effective therapies for diseases that involve this receptor. Another potential area of research is the study of the compound in combination with other drugs or therapies. This could lead to the development of more effective treatments for various diseases, including cancer. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in humans.
Méthodes De Synthèse
Butyl 1H-indole-3-acetate can be synthesized using various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aminoketone in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
Butyl 1H-indole-3-acetate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been studied in various animal models of inflammation, pain, and cancer, and has shown promising results. It has also been studied in vitro for its effects on various cellular processes, including cell proliferation, apoptosis, and migration.
Propriétés
Numéro CAS |
17429-10-6 |
|---|---|
Nom du produit |
Butyl 1H-indole-3-acetate |
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
butyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-3-8-17-14(16)9-11-10-15-13-7-5-4-6-12(11)13/h4-7,10,15H,2-3,8-9H2,1H3 |
Clé InChI |
GRFMAWCPVKWLFE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC1=CNC2=CC=CC=C21 |
SMILES canonique |
CCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Autres numéros CAS |
17429-10-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





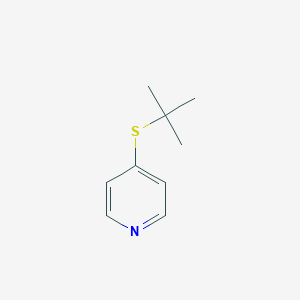
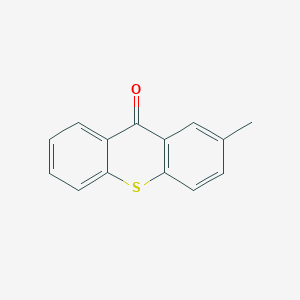

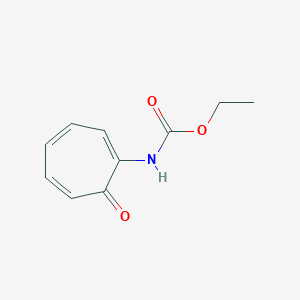
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
